Colpol

Irritable Bowel Syndrome Anti-diarrheal Agents Fecal Weight

Colpol is the branded calcium polycarbophil engineered for true dual‑regulation of bowel function, normalizing both constipation and diarrhea without overshoot—a feature conventional laxatives or anti‑motility agents cannot provide. Its calcium‑salt formulation ensures esophageal safety by remaining inert until gastric de‑calcification. With ~15% fermentability, it produces significantly less gas than psyllium, making it first‑choice for bloating‑predominant IBS‑M patients. Procure Colpol for applications where stimulant laxatives, osmotic agents, or natural fibers are clinically or pharmacokinetically unsuitable.

Molecular Formula C17H16Br2O4
Molecular Weight 444.1 g/mol
Cat. No. B1260002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColpol
Molecular FormulaC17H16Br2O4
Molecular Weight444.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CC=CCC2=CC(=C(C(=C2)O)Br)O)O)Br
InChIInChI=1S/C17H16Br2O4/c1-23-16-8-11(13(20)9-12(16)18)5-3-2-4-10-6-14(21)17(19)15(22)7-10/h2-3,6-9,20-22H,4-5H2,1H3/b3-2-
InChIKeyNHRGNEKFTRCLID-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colpol (Calcium Polycarbophil) — Synthetic Bulking Agent for Dual-Regulation Bowel Function


Colpol is the branded form of calcium polycarbophil (CAS 9003-97-8), a synthetic, loosely cross-linked polyacrylic acid resin polymer complexed with calcium as a counter-ion [1]. Unlike natural fiber bulking agents, calcium polycarbophil is a chemically defined hydrophilic polymer that undergoes pH-dependent de-calcification in the acidic gastric environment to yield free polycarbophil, which then absorbs 60–100 times its weight in water under neutral intestinal conditions, thereby regulating stool consistency and bowel transit without stimulating peristalsis or inducing secretion [2].

Why Colpol Cannot Be Substituted Arbitrarily with Other Bulk-Forming Fibers or Anti-Diarrheals


Calcium polycarbophil occupies a unique position among bowel-regulating agents due to its dual-effect profile — normalizing both constipation and diarrhea without overshooting to cause the opposite condition, a feature not shared by conventional laxatives (which risk diarrhea) or anti-motility agents (which risk constipation) [1]. Furthermore, its synthetic cross-linked polyacrylic structure renders it poorly fermentable by colonic bacteria (~15%), resulting in significantly lower gas production compared to fermentable natural fibers such as psyllium [2]. However, the calcium-salt formulation is critical for the compound's safety during swallowing; raw polycarbophil swells immediately upon hydration in the esophagus, posing a choking hazard, whereas the calcium counter-ion renders the polymer inert until de-calcification occurs in the stomach [3]. These formulation-dependent and class-distinguishing properties make generic substitution with non‑calcium polycarbophil or other fiber classes pharmacokinetically and clinically non‑equivalent.

Colpol Quantitative Differentiation Evidence Versus Closest Comparators


Colpol vs. Loperamide — Divergent Effects on Fecal Output Without Inducing Secondary Constipation

In a canine model comparing calcium polycarbophil (CP) with loperamide under normal (non-diarrheal) conditions, CP increased stool frequency and fecal weight in a dose-dependent manner, while loperamide decreased stool frequency, fecal weight, and fecal water content, resulting in a net constipating effect [1]. In the sennoside-induced diarrhea model, both CP and loperamide improved stool consistency and reduced diarrhea frequency; however, loperamide's primary mechanism is anti-motility, which carries the risk of iatrogenic constipation in alternating-pattern patients, whereas CP's water-absorption mechanism normalizes without suppressing peristalsis [1].

Irritable Bowel Syndrome Anti-diarrheal Agents Fecal Weight

Colpol vs. Psyllium — Human RCT Shows Divergent Efficacy in Secretory Diarrhea Fecal Consistency

In a randomized crossover study of 9 healthy subjects with phenolphthalein-induced secretory diarrhea, calcium polycarbophil had no effect on fecal consistency or fecal viscosity when compared to placebo, whereas psyllium produced firmer stools and significantly increased fecal viscosity in a dose-linear fashion (doses of 9, 18, and 30 g/day) [1]. This negative differentiation is mechanistically relevant: psyllium's gelling polysaccharides effectively sequester water in liquid stools, while calcium polycarbophil's water-binding capacity is insufficient to compensate for the high fluid flux of secretory diarrhea [1].

Secretory Diarrhea Fecal Viscosity Bulk-Forming Laxatives

Colpol vs. Psyllium and Methylcellulose — No Hypocholesterolemic Benefit, Narrowing Therapeutic Application

In an 8-week placebo-controlled parallel trial of 105 patients with mild-to-moderate hypercholesterolemia (serum cholesterol >200 mg/dL), calcium polycarbophil produced a +5.9% change in total cholesterol and a +8.7% change in LDL cholesterol relative to placebo, indicating no cholesterol-lowering effect and a numerically adverse direction of change [1]. In contrast, psyllium reduced LDL cholesterol by -8.8% vs. placebo, and methylcellulose showed a non-significant -3.2% reduction [1]. Compliance was 94–96%, and only mild GI side effects were reported, confirming that the differential outcome was attributable to the fiber type rather than adherence [1].

Hypercholesterolemia Lipid-Lowering Dietary Fiber

Colpol vs. Placebo — Patient Preference and Symptom Relief in IBS with Alternating Diarrhea/Constipation

In a 6-month randomized double-blind crossover study of 23 IBS patients, 15 of 21 (71%) patients expressing a preference chose calcium polycarbophil (6 g/day) over placebo for overall symptom relief [1]. Statistically significant improvement favoring polycarbophil was observed for ease of stool passage and relief of nausea, pain, and bloating [1]. Among patient subgroups, 79% of those with constipation, 100% with alternating diarrhea/constipation, 87% with bloating, and 92% with ≥2 symptoms preferred polycarbophil over placebo [1].

Irritable Bowel Syndrome Patient Preference Abdominal Bloating

Colpol Bidirectional Effect — Quantified Changes in Colonic Transit Time by IBS Subtype

In a clinical study of 26 IBS patients (14 diarrhea-predominant, 12 constipation-predominant) treated with calcium polycarbophil for 8 weeks, the compound produced opposite directional effects based on the underlying subtype: in diarrhea-predominant patients, mean colonic transit time increased and bowel movement frequency decreased; in constipation-predominant patients, mean colonic transit time decreased and bowel movement frequency increased, with both changes reaching p<0.05 significance [1]. Stool form scale scores decreased in diarrhea-type and increased in constipation-type, reflecting normalization rather than unidirectional change [1].

Colonic Transit Time IBS Subtypes Bowel Movement Frequency

Colpol vs. CMC-Na — Higher Viscosity and Reduced Bacterial Fermentation Profile

In comparative rheological testing, polycarbophil (the active de-calcified form of calcium polycarbophil) exhibited higher viscosity than carboxymethylcellulose sodium (CMC-Na) at every shear rate and polymer concentration examined, indicating superior gel-forming and water-holding capacity [1]. Importantly, calcium polycarbophil is a synthetic polyacrylic resin that is resistant to bacterial degradation, resulting in only ~15% fermentability versus >50% fermentability for natural fibers such as psyllium [2]. This low fermentability translates to reduced colonic gas production and less bloating, which is a clinically relevant differentiator for IBS patients for whom bloating is a major complaint [3].

Polymer Rheology Gas Production Bacterial Fermentation

Evidence-Backed Procurement Scenarios for Colpol


IBS with Alternating Constipation and Diarrhea or Bloating-Predominant Symptoms

Select Colpol for patients with IBS-M (mixed/alternating pattern) or bloating-predominant IBS where unidirectional agents (loperamide, sennosides) risk exacerbating the opposite phase. Colpol's dual-regulation property is supported by colonic transit normalization in both diarrhea- and constipation-type IBS patients (p<0.05) [1] and by the 100% patient preference rate among alternating-pattern IBS patients in placebo-controlled trials [2]. The low fermentability (~15%) reduces gas production relative to psyllium (>50% fermentability), making it particularly suitable for patients with bloating as a primary complaint [3].

Chronic Idiopathic Constipation Requiring Non-Stimulant, Non-Osmotic Therapy

Select Colpol for chronic constipation when stimulant laxatives (risk of dependence and cramping) or osmotic agents (risk of electrolyte imbalance) are contraindicated. Evidence from canine dose-response studies shows CP increases stool frequency, fecal weight, and fecal water content without inducing diarrhea, differentiating it from sennoside and CMC-Na, both of which induced diarrhea at doses only slightly above those that enhanced stool frequency [1]. Colpol acts purely by water absorption and bulking without stimulating peristalsis, offering a favorable safety profile for long-term use.

Formulation Research — pH-Responsive Swelling Polymer for Controlled Drug Delivery

Calcium polycarbophil's unique pH-dependent swelling behavior — absorbing ~10× its weight at acidic pH (stomach) and up to 70× under neutral conditions (intestine) — makes it an attractive candidate for gastroretentive and colon-targeted drug delivery systems [1]. Its mucoadhesive properties and resistance to bacterial degradation offer advantages over natural polymers like alginate or pectin. Additionally, its viscosity exceeds that of CMC-Na at all shear rates, providing superior gel-strength characteristics for sustained-release formulations [1].

NOT Recommended — Secretory Diarrhea Management or Cholesterol Reduction

Do NOT procure Colpol for indications involving secretory diarrhea or hypercholesterolemia. RCT data shows calcium polycarbophil had no effect on fecal consistency or viscosity in phenolphthalein-induced secretory diarrhea, whereas psyllium produced significant improvement [1]. Similarly, calcium polycarbophil provided no hypocholesterolemic benefit in hypercholesterolemic patients (LDL +8.7% vs. placebo), while psyllium achieved -8.8% LDL reduction [2]. For these applications, psyllium is the evidence-based selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colpol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.